molecular formula C19H17N3O4S B2976976 N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2319875-89-1

N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2976976
CAS No.: 2319875-89-1
M. Wt: 383.42
InChI Key: ZCJYVIBNFIAONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a combination of furan, pyrazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-yl ethyl intermediate: This step involves the reaction of furan with an appropriate alkylating agent to form the 2,2-di(furan-2-yl)ethyl intermediate.

    Synthesis of the pyrazole derivative: The pyrazole ring is synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of intermediates: The furan-2-yl ethyl intermediate is then coupled with the pyrazole derivative under suitable conditions to form the desired product.

    Sulfonamide formation: Finally, the benzenesulfonamide moiety is introduced through a sulfonation reaction, typically using sulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group (if present) on the benzenesulfonamide moiety can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted sulfonamide products.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Similar structure but with a single furan ring.

    N-(2-thienylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Contains a thiophene ring instead of furan.

    N-(2-pyridylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Features a pyridine ring.

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-27(24,16-8-6-15(7-9-16)22-11-3-10-20-22)21-14-17(18-4-1-12-25-18)19-5-2-13-26-19/h1-13,17,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJYVIBNFIAONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.